1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
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Overview
Description
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a similar core structure but different functional groups.
Other pyrrolo[2,3-d]pyrimidine derivatives: Compounds with variations in the substituents attached to the pyrrolo[2,3-d]pyrimidine core.
Uniqueness
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H15N5O4 |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H15N5O4/c1-13(21)9(20)7(4-19)22-12(13)18-5-17-10(15)8-6(2-14)3-16-11(8)18/h3,5,7,9,12,15-16,19-21H,4H2,1H3/t7-,9-,12-,13-/m1/s1 |
InChI Key |
WIVNDELUOPMCFE-NHULRPGXSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC(=N)C3=C2NC=C3C#N)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC(=N)C3=C2NC=C3C#N)CO)O)O |
Origin of Product |
United States |
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